Cas no 1782399-77-2 (4-(Oxan-2-yl)aniline)

4-(Oxan-2-yl)aniline 化学的及び物理的性質
名前と識別子
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- 1782399-77-2
- 4-(oxan-2-yl)aniline
- EN300-26954490
- Benzenamine, 4-(tetrahydro-2H-pyran-2-yl)-
- 4-(Oxan-2-yl)aniline
-
- MDL: MFCD34594842
- インチ: 1S/C11H15NO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2
- InChIKey: PCMXHFLMBJKAMR-UHFFFAOYSA-N
- SMILES: O1CCCCC1C1C=CC(=CC=1)N
計算された属性
- 精确分子量: 177.115364102g/mol
- 同位素质量: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.080±0.06 g/cm3(Predicted)
- Boiling Point: 325.9±35.0 °C(Predicted)
- 酸度系数(pKa): 4.62±0.10(Predicted)
4-(Oxan-2-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26954490-0.05g |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
Enamine | EN300-26954490-10.0g |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-26954490-0.1g |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-26954490-1g |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95% | 1g |
$1086.0 | 2023-09-11 | |
Aaron | AR028KQO-100mg |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95% | 100mg |
$542.00 | 2025-02-16 | |
Aaron | AR028KQO-500mg |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95% | 500mg |
$1190.00 | 2025-02-16 | |
1PlusChem | 1P028KIC-50mg |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95% | 50mg |
$363.00 | 2024-06-18 | |
Aaron | AR028KQO-50mg |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95% | 50mg |
$372.00 | 2025-02-16 | |
Enamine | EN300-26954490-5g |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95% | 5g |
$3147.0 | 2023-09-11 | |
Enamine | EN300-26954490-0.5g |
4-(oxan-2-yl)aniline |
1782399-77-2 | 95.0% | 0.5g |
$847.0 | 2025-03-20 |
4-(Oxan-2-yl)aniline 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
4-(Oxan-2-yl)anilineに関する追加情報
4-(Oxan-2-yl)aniline: A Comprehensive Overview
The compound 4-(Oxan-2-yl)aniline, with the CAS number 1782399-77-2, is an interesting organic compound that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an aniline moiety with an oxane ring. The 4-(Oxan-2-yl)aniline structure is notable for its potential applications in various chemical reactions and material synthesis.
Recent studies have highlighted the importance of 4-(Oxan-2-yl)aniline in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of functional polymers and nanoparticles. The compound's ability to undergo various substitution reactions has made it a valuable building block in organic synthesis. For instance, its use in Suzuki coupling reactions has been reported, demonstrating its versatility in forming biaryl structures.
One of the key features of 4-(Oxan-2-yl)aniline is its reactivity under specific conditions. The oxane ring introduces steric and electronic effects that influence the compound's behavior in chemical reactions. This makes it a subject of interest for chemists studying reaction mechanisms and catalysis. Recent findings suggest that the compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency of certain catalytic processes.
In terms of applications, 4-(Oxan-2-yl)aniline has shown promise in the field of optoelectronics. Its ability to form self-assembled monolayers (SAMs) on various substrates has been investigated, with potential applications in organic light-emitting diodes (OLEDs) and sensors. The compound's electronic properties, including its band gap and charge transport characteristics, make it a candidate for use in next-generation electronic devices.
The synthesis of 4-(Oxan-2-yl)aniline involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in synthetic methodologies have enabled higher yields and better control over the product's purity. These improvements are significant for scaling up production, which is essential for industrial applications.
From a sustainability perspective, researchers have explored green chemistry approaches to synthesize 4-(Oxan-2-yl)aniline. The use of biodegradable solvents and catalysts has been reported, aligning with global efforts to reduce environmental impact. These eco-friendly methods not only enhance the compound's production efficiency but also contribute to a more sustainable chemical industry.
In conclusion, 4-(Oxan-2-yl)aniline is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool in organic synthesis and materials science. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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